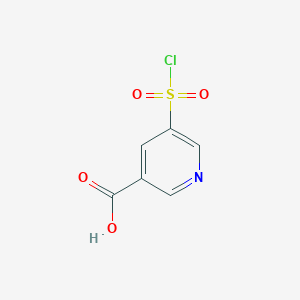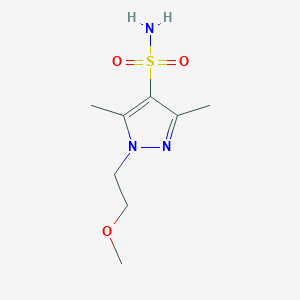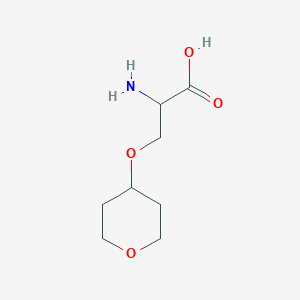
2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazolehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride is a heterocyclic compound that features both azetidine and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The Suzuki–Miyaura cross-coupling reaction is also employed to introduce the brominated triazole ring .
Industrial Production Methods
. This method is efficient for synthesizing functionalized azetidines, which can then be further modified to introduce the triazole ring.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the triazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminium hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while oxidation and reduction can modify the azetidine ring.
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: A saturated heterocyclic compound containing three carbon atoms and one nitrogen atom.
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Uniqueness
2-(Azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride is unique due to the combination of azetidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C5H8BrClN4 |
|---|---|
Peso molecular |
239.50 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)-4-bromotriazole;hydrochloride |
InChI |
InChI=1S/C5H7BrN4.ClH/c6-5-3-8-10(9-5)4-1-7-2-4;/h3-4,7H,1-2H2;1H |
Clave InChI |
GFAVPJUKRPTLGJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)N2N=CC(=N2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Bromobutyl)benzo[d]thiazole](/img/structure/B13614191.png)



![3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13614201.png)








